![molecular formula C18H21NO B14285174 Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- CAS No. 137710-71-5](/img/structure/B14285174.png)
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves the reaction of benzylamine with methanol to generate N-methylbenzylamine. This intermediate is then reacted with benzyl chloride to produce the final compound . The reaction conditions typically involve the use of organic solvents such as alcohols and ethers, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also in place to handle the compound, as it can be hazardous if not managed properly .
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of fragrances and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but with a methoxy group on the aromatic ring.
Benzenemethanamine, N-methyl-4-(phenylmethoxy)-: This compound is closely related and is used in similar applications.
Benzenemethanamine, N-(4-methylphenyl)-: Another similar compound with a methyl group on the aromatic ring.
Uniqueness
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components provides versatility in both synthetic and industrial chemistry .
Propiedades
Número CAS |
137710-71-5 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-benzyl-4-phenylmethoxybutan-1-imine |
InChI |
InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-13H,7-8,14-16H2 |
Clave InChI |
VIRBSOVNAZHVRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=CCCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
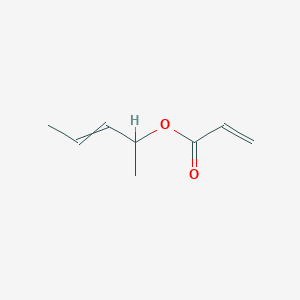
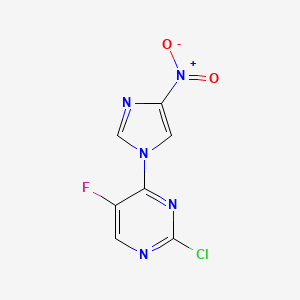
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)


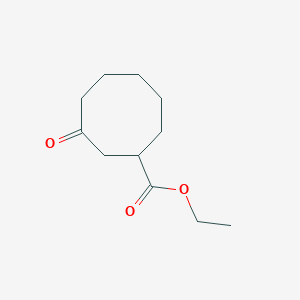
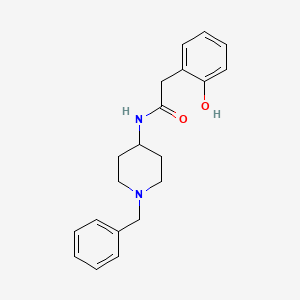

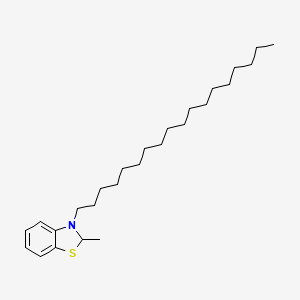
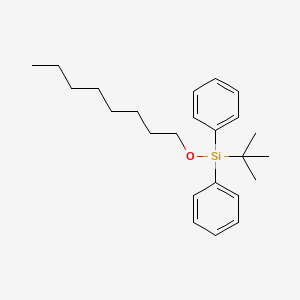

![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
